methyl 2-{[(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}acetate
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Overview
Description
Methyl 2-{[(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}acetate is a compound with a complex structure. Let’s break it down:
Methyl Ester: The compound contains a methyl ester group (methyl acetate), which is formed by replacing the hydrogen atom of the carboxylic acid group with a methyl group (CH₃).
Pyrazole Ring: The core structure features a pyrazole ring (1,2-diazole), which consists of two nitrogen atoms and three carbon atoms. Pyrazoles exhibit diverse biological activities.
Isopropyl and Phenyl Substituents: The compound has an isopropyl group (CH(CH₃)₂) and a phenyl group (C₆H₅) attached to the pyrazole ring.
Preparation Methods
Synthetic Routes:: Several synthetic routes can yield methyl 2-{[(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}acetate. Here’s one possible approach:
Fischer Indole Synthesis:
Industrial Production:: The industrial production methods may involve modifications of these synthetic routes for scalability and efficiency.
Chemical Reactions Analysis
Methyl 2-{[(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}acetate can undergo various reactions:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Substitution Reactions: The phenyl and isopropyl groups can participate in substitution reactions.
Reduction: Reduction of the carbonyl group to an alcohol is possible.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigate its potential as an antitumor, anti-inflammatory, or antimicrobial agent.
Chemical Biology: Explore its interactions with biological targets.
Industry: Consider its use in organic synthesis or material science.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular pathways and molecular targets.
Comparison with Similar Compounds
Methyl 2-{[(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}acetate can be compared to other pyrazole-containing compounds, emphasizing its unique features.
Biological Activity
Methyl 2-{[(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}acetate is a compound characterized by its unique pyrazole structure, which has been associated with various biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring that contributes to its biological activity. The presence of the isopropyl and phenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
Chemical Formula: C14H18N4O\
Molecular Weight: 262.32 g/mol
Biological Activity Overview
Research indicates that compounds containing pyrazole rings exhibit a range of biological activities, including:
- Anti-inflammatory effects
- Anticancer properties
- Antimicrobial activity
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Anti-inflammatory | Compounds show inhibition of inflammatory mediators in vitro. |
Anticancer | Exhibits cytotoxic effects on various cancer cell lines (e.g., HeLa, A375). |
Antimicrobial | Demonstrates inhibitory effects against bacterial strains. |
The exact mechanisms through which this compound exerts its effects are still under investigation. However, studies suggest that it may act through:
- Inhibition of Enzymatic Activity: Certain pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammation.
- Receptor Modulation: Some compounds in this class may interact with G protein-coupled receptors (GPCRs), leading to altered signaling pathways associated with pain and inflammation.
- Cell Cycle Interference: Preliminary studies indicate potential interference with cell cycle progression in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrazole compounds, providing insights into their therapeutic potential:
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of a related pyrazole derivative on human colorectal carcinoma cells (SW620). The compound exhibited an IC50 value of 1.46 µM, indicating potent anticancer activity.
Case Study 2: Anti-inflammatory Effects
Research demonstrated that this compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties is crucial for assessing the viability of this compound as a therapeutic agent. Key parameters include:
Parameter | Value |
---|---|
Absorption | High |
Bioavailability | Moderate |
Metabolism | Hepatic |
Excretion | Renal |
Toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are needed to evaluate long-term safety and potential side effects.
Properties
Molecular Formula |
C16H19N3O3 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
methyl 2-[(2-phenyl-5-propan-2-ylpyrazole-3-carbonyl)amino]acetate |
InChI |
InChI=1S/C16H19N3O3/c1-11(2)13-9-14(16(21)17-10-15(20)22-3)19(18-13)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,17,21) |
InChI Key |
HSODWGRTNZYONY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NCC(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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